molecular formula C18H21N3O2S2 B4761303 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea

Cat. No. B4761303
M. Wt: 375.5 g/mol
InChI Key: OFAXMZNBOHYTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea, also known as DIQ-TU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many tumor types and is associated with poor prognosis.

Mechanism of Action

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea inhibits the activity of CA IX by binding to its active site and blocking the conversion of carbon dioxide to bicarbonate. This results in an acidic environment around the tumor cells, which can inhibit their growth and metastasis. In addition, N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea can also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit tumor growth and metastasis in various cancer models, including breast, lung, and colon cancer. N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea has also been shown to reduce intraocular pressure in animal models of glaucoma and to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea has several advantages for lab experiments, including its high potency and selectivity for CA IX, its ability to induce apoptosis in cancer cells, and its potential use in combination therapy with other cancer drugs. However, there are also some limitations to its use, including its low solubility and stability in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea. One area of focus is the development of more efficient synthesis methods to improve its yield and purity. Another area of research is the optimization of its pharmacokinetic properties to improve its bioavailability and stability in vivo. Additionally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy in humans. Finally, there is also potential for the use of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea in other disease areas, such as metabolic disorders and neurological diseases.

Scientific Research Applications

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea has been extensively studied for its potential therapeutic applications in cancer treatment. Its ability to inhibit CA IX, which is overexpressed in many tumor types, makes it a promising candidate for targeted cancer therapy. In addition, N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea has also been investigated for its potential use in the treatment of other diseases such as glaucoma and epilepsy.

properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-2-19-18(24)20-16-7-9-17(10-8-16)25(22,23)21-12-11-14-5-3-4-6-15(14)13-21/h3-10H,2,11-13H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAXMZNBOHYTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]-3-ethylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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